molecular formula C16H12ClN3O B5632415 1-(3-Chlorophenyl)-3-quinolin-3-ylurea

1-(3-Chlorophenyl)-3-quinolin-3-ylurea

Cat. No.: B5632415
M. Wt: 297.74 g/mol
InChI Key: PUEYGWSPHUPHGP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-quinolin-3-ylurea is a urea derivative featuring a 3-chlorophenyl group linked to a quinoline core via a urea bridge. The 3-chlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to hydrophobic interactions and binding affinity, while the quinoline core may facilitate π-π stacking or hydrogen bonding with biological targets .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-quinolin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-5-3-6-13(9-12)19-16(21)20-14-8-11-4-1-2-7-15(11)18-10-14/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEYGWSPHUPHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-quinolin-3-ylurea typically involves the reaction of 3-chloroaniline with quinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced forms of the quinoline or chlorophenyl groups.

    Substitution: Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

1-(3-Chlorophenyl)-3-quinolin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea vs. Urea Derivatives

Thiourea analogs, such as 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea (C20), demonstrate potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 0.04 µM and 0.06 µM, respectively . The thiourea group in C20 enhances hydrogen bonding and hydrophobic interactions with the catalytic triad of AChE (Glu225, Ser226, His466). However, urea derivatives often display better metabolic stability due to reduced susceptibility to enzymatic degradation .

Table 1: Comparison of Urea/Thiourea Derivatives
Compound Core Structure Target IC50 (µM) Key Features
1-(3-Chlorophenyl)-3-quinolin-3-ylurea Urea-linked quinoline Not specified N/A Quinoline core, 3-chlorophenyl group
C20 (Saeed et al.) Thiourea-linked coumarin AChE/BuChE 0.04 (AChE) Strong inhibition, catalytic triad binding
3-Acetyl-1-(3-chlorophenyl)thiourea Thiourea Not specified N/A Acetyl group, crystallographic data

Quinoline-Containing Compounds

Quinoline derivatives, such as 3-((3-Chlorophenyl)sulfonyl)-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one (HR308363), highlight the role of the quinoline scaffold in drug design. HR308363 incorporates a sulfonyl group and fluorinated substituents, which may enhance solubility and target specificity.

Table 2: Quinoline-Based Analogs
Compound Substituents Molecular Weight Key Functional Groups
This compound Quinoline, urea, 3-chlorophenyl ~300 (estimated) Urea bridge
HR308363 Sulfonyl, fluorobenzyl 463.86 Sulfonyl group, fluorine atoms
3-(3-Chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-yl-quinolin-4-one Piperidine, sulfonyl ~450 (estimated) Piperidine ring

Role of the 3-Chlorophenyl Group

The 3-chlorophenyl group is a recurring motif in bioactive compounds. For example, 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane exhibits high selectivity for the 5-HT7 receptor (5-HT7R), underscoring the importance of the meta-chloro substitution in optimizing receptor binding . In this compound, this group likely occupies hydrophobic pockets in target proteins, similar to its role in C20 and pyrazole-diazepane analogs.

Table 3: Chlorophenyl-Containing Compounds
Compound Core Structure Target/Activity Key Interaction
This compound Quinoline-urea Inferred enzyme inhibition Hydrophobic binding
C20 (Saeed et al.) Coumarin-thiourea AChE/BuChE inhibition Catalytic triad interaction
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane Pyrazole-diazepane 5-HT7R agonist Receptor selectivity

Key Research Findings and Gaps

  • Structural Insights : Thiourea derivatives (e.g., C20) generally show stronger enzyme inhibition than urea analogs, but urea-based compounds may offer improved pharmacokinetic profiles .
  • Quinoline vs. Coumarin Cores: Quinoline’s aromatic system may enhance binding to enzymes or receptors through π-π stacking, whereas coumarin’s lactone ring could favor different interactions .
  • Chlorophenyl Positioning : Meta-substitution of chlorine optimizes steric and electronic effects across diverse targets, as seen in 5-HT7R agonists and cholinesterase inhibitors .

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